N-cyclopentyl-4-(propan-2-yl)benzamide
Description
N-Cyclopentyl-4-(propan-2-yl)benzamide is a benzamide derivative featuring a cyclopentylamine moiety attached to the benzamide core, with an isopropyl group at the para position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that enhance biological activity. Its molecular weight is approximately 273.37 g/mol (calculated from C₁₇H₂₃NO), and its lipophilic nature (logP ~3.2) makes it suitable for membrane permeability in biological systems.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-cyclopentyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H21NO/c1-11(2)12-7-9-13(10-8-12)15(17)16-14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
XRTRHSJCOMSPSA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-cyclopentyl-4-(propan-2-yl)benzamide can be contextualized by comparing it to related benzamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., bromo, nitro) in compounds like 4-bromo-N-(2-nitrophenyl)benzamide may enhance crystallinity and stability but reduce solubility compared to the target compound .
- The trifluoromethyl-oxadiazole group in compound improves metabolic stability and binding affinity due to fluorine’s electronegativity, a feature absent in the target compound.
The benzyl group in introduces aromaticity, which may alter π-π stacking interactions in biological targets compared to the aliphatic cyclopentyl group.
Solubility and Polar Modifications :
- Alkoxy groups (e.g., methoxy, isopropyloxy) enhance aqueous solubility but may reduce blood-brain barrier permeability. The target compound’s isopropyl group balances lipophilicity and moderate solubility.
Biological Activity :
- The target compound’s anti-migratory activity (via DNAJA1/p53 pathways) is unique among the compared derivatives, which are primarily structural analogs or intermediates .
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